nAChR Subtype Binding Affinity Profile of Cypenamine
Cypenamine demonstrates measurable binding affinity (Ki) for specific human nicotinic acetylcholine receptor (nAChR) subtypes. This interaction is not a primary characteristic of its closest structural analogs like fencamfamine or tranylcypromine, suggesting a distinct polypharmacological profile. The binding data were experimentally confirmed following computational predictions [1].
| Evidence Dimension | Binding Affinity (Ki) to Human nAChR Subtypes |
|---|---|
| Target Compound Data | Ki = 4.65 μM for α2β4; Ki = 2.69 μM for α3β4; Ki = 4.11 μM for α4β4 |
| Comparator Or Baseline | Fencamfamine and Tranylcypromine (Inference: No established nAChR binding affinity reported as primary mechanism) |
| Quantified Difference | Target compound exhibits measurable Ki values; comparators are not characterized by this interaction. |
| Conditions | Radioligand binding assay using human nAChR subtypes expressed in cell lines. |
Why This Matters
This data supports the selection of cypenamine for studies investigating off-target cholinergic mechanisms of psychostimulants, where analogs would be unsuitable.
- [1] Axen, S. D., Huang, X.-P., Cáceres, E. L., Gendelev, L., Roth, B. L., & Keiser, M. J. (2017). A Simple Representation of Three-Dimensional Molecular Structure. Journal of Medicinal Chemistry, 60(17), 7393–7409. View Source
